LysoSR-549 mechanism of action for lysosome staining
LysoSR-549 mechanism of action for lysosome staining
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of LysoSR-549, a sophisticated fluorescent probe designed for the precise staining and visualization of lysosomes in living cells. We will delve into its chemical properties, provide detailed experimental protocols, and present its application in cellular research, offering a comprehensive resource for professionals in the field.
Core Mechanism of Action: pH-Dependent Fluorescence
LysoSR-549 is a member of the silicon-rhodamine family of fluorescent dyes, engineered with a unique spirolactam structure. This design confers a crucial pH-dependent fluorescence, which is the cornerstone of its lysosome-specific staining capabilities.
In the neutral pH environment of the cytoplasm (approximately pH 7.2), LysoSR-549 predominantly exists in a non-fluorescent, "closed" spirolactam form. However, upon entering the acidic milieu of the lysosomes (pH 4.5-5.0), the spirolactam ring undergoes a reversible, acid-catalyzed opening to a "zwitterionic" form. This structural transformation results in a dramatic increase in fluorescence intensity, effectively "switching on" the dye's signal specifically within the lysosomal compartment.[1][2] This mechanism ensures a high signal-to-noise ratio, minimizing background fluorescence from other cellular regions.
Furthermore, the design of LysoSR-549 incorporates a modified thiophene or benzothiophene fused to the spirolactam fragment. This modification is key to its "self-blinking" properties, which are particularly advantageous for advanced super-resolution microscopy techniques.[2]
Chemical Structure and Photophysical Properties
While the exact proprietary structure of LysoSR-549 is not publicly disclosed, it is described as a silicon rhodamine dye. Its core is similar to the well-characterized Janelia Fluor 549 (JF-549), with modifications to enhance lysosomal targeting and confer self-blinking properties. The photophysical properties of related silicon-rhodamine dyes provide a strong indication of LysoSR-549's performance.
Table 1: Photophysical Properties of LysoSR-549 and Related Dyes
| Property | LysoSR-549 (in acidic conditions) | Janelia Fluor 549 |
| Excitation Maximum (λex) | ~549 nm | 549 nm |
| Emission Maximum (λem) | ~571 nm | 571 nm |
| Molar Extinction Coefficient (ε) | Not explicitly stated | 101,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | Not explicitly stated | 0.88 |
| pKa | ~4.82 | Not Applicable |
Data for Janelia Fluor 549 is provided for reference. The pKa for a similar silicon rhodamine-based lysosomal probe, SiR-Eda, is included to provide an expected range for LysoSR-549.[3]
Experimental Protocols
The following protocols are provided as a general guideline for the use of LysoSR-549 in live-cell imaging. Optimal conditions may vary depending on the cell type and experimental setup.
Reagent Preparation
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Stock Solution: Prepare a 1 mM stock solution of LysoSR-549 in anhydrous dimethyl sulfoxide (DMSO).
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Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration (typically in the range of 100-500 nM).
Live-Cell Staining and Imaging
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Cell Seeding: Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere and reach the desired confluency.
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Probe Incubation: Remove the culture medium and replace it with the pre-warmed LysoSR-549 working solution. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
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Washing: After incubation, aspirate the staining solution and wash the cells two to three times with pre-warmed, fresh culture medium to remove any unbound probe.
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Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of LysoSR-549 (e.g., a TRITC or Texas Red filter set).
Co-staining with Other Fluorescent Probes
LysoSR-549 can be used in conjunction with other fluorescent probes for multi-color imaging. For example, to visualize lysosomes alongside other organelles or cellular structures, co-staining with probes such as MitoTracker (for mitochondria) or Hoechst (for nuclei) can be performed. Ensure that the spectral properties of the co-stains are compatible and that there is minimal spectral overlap.
Applications in Cellular Research
The unique properties of LysoSR-549 make it a valuable tool for investigating various aspects of lysosomal biology and their role in cellular signaling and disease.
Monitoring Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, culminating in the fusion of autophagosomes with lysosomes. LysoSR-549 can be used to visualize and track the lysosomal compartment during autophagy, allowing researchers to study the dynamics of autophagosome-lysosome fusion and lysosomal function in this critical pathway.
Investigating Lysosomal Storage Diseases
Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function, leading to the accumulation of undigested macromolecules. LysoSR-549 can be employed in cellular models of LSDs to assess lysosomal morphology, pH, and distribution, providing insights into disease pathogenesis and the efficacy of potential therapeutic interventions.
Drug Discovery and Development
The ability of LysoSR-549 to specifically report on the acidic environment of lysosomes makes it an excellent tool for high-throughput screening of compounds that may modulate lysosomal function. This is particularly relevant for the development of drugs targeting lysosomotropic agents or therapies aimed at correcting lysosomal dysfunction.
